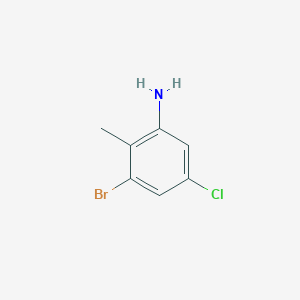

3-Bromo-5-chloro-2-methylaniline

Descripción general

Descripción

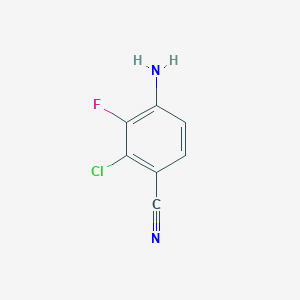

3-Bromo-5-chloro-2-methylaniline is a chemical compound with the empirical formula C7H7BrClN . It has a molecular weight of 220.49 . It is a solid substance and is slightly soluble in water .

Molecular Structure Analysis

The SMILES string for 3-Bromo-5-chloro-2-methylaniline isCC1=C(C=C(C=C1Br)Cl)N . The InChI key is BGECTFQDFFAMKV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-methylaniline has a density of 1.6±0.1 g/cm3 . Its boiling point is 297.7±35.0 °C at 760 mmHg . The flash point is 133.8±25.9 °C .Aplicaciones Científicas De Investigación

Synthesis and Optical Properties

- Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties: A series of analogs of 3-Bromo-5-chloro-2-methylaniline were synthesized through Suzuki cross-coupling reactions. These compounds, incorporating various functional moieties, demonstrated significant non-linear optical properties. Density Functional Theory (DFT) investigations provided insights into their structural characteristics and molecular electrostatic potential, offering potential applications in materials science (Rizwan et al., 2021).

Chemical Synthesis and Modifications

Synthesis of 4-Bromo-2-chlorotoluene

The compound was synthesized from 4-bromo-2-nitrotoluene, leading to 5-bromo-2-methylaniline, which underwent further chemical modifications through diazotization and Sandmeyer reaction (Xu, 2006).

Multikilogram-Scale Synthesis in Pharmaceutical Research

A study detailed the synthesis of a biphenyl carboxylic acid derivative using 4-bromo-3-methylaniline, highlighting its applications in large-scale pharmaceutical manufacturing (Ennis et al., 1999).

Molecular Characterization and Analysis

- Spectral Analysis for Structural Elucidation: Fourier transform infrared and FT-Raman spectral analysis of similar compounds, such as 2-chloro-5-methylaniline and 4-chloro-3-methylaniline, provided crucial data for understanding molecular structure and behavior, which can be extrapolated to study 3-Bromo-5-chloro-2-methylaniline (Karabacak et al., 2008); (Arjunan & Mohan, 2008).

Synthesis of Complex Molecular Structures

Synthesis of Schiff Base Compounds

A Cu(II) complex of a Schiff base derived from 5-chloro-salicylaldehyde and o-bromoaniline was synthesized, indicative of the potential for complex molecular synthesis involving 3-Bromo-5-chloro-2-methylaniline as a starting material (Ya, 2011).

One-Pot Halomethylation in Organic Chemistry

The one-pot bromo- and chloro-methylation of salicylaldehydes, using compounds similar to 3-Bromo-5-chloro-2-methylaniline, established a method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry (Wang et al., 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECTFQDFFAMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700191 | |

| Record name | 3-Bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-methylaniline | |

CAS RN |

1166756-72-4 | |

| Record name | 3-Bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1524657.png)